PROTAC EGFR degrader 3

EGFR Del19 DC50 comparison HCC827

Researchers studying osimertinib-resistant NSCLC require selective mutant EGFR degradation, not reversible inhibition. PROTAC EGFR degrader 3 (CAS 2768472-28-0) is a covalent VHL-recruiting PROTAC validated for excellent activity against L858R/T790M double mutant in H1975 cells. This compound uniquely engages both proteasomal and lysosomal degradation pathways, enabling mechanistic studies of pathway-specific contributions. - Covalent warhead ensures sustained target engagement and washout persistence. - Distinct from reversible PROTACs like Gefitinib-based PROTAC 3 (CAS 2230821-27-7). - Intermediate DC50 in Del19 models for controlled degradation amplitude experiments.

Molecular Formula C60H77N13O5S
Molecular Weight 1092.4 g/mol
Cat. No. B10832072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC EGFR degrader 3
Molecular FormulaC60H77N13O5S
Molecular Weight1092.4 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCN4CCN(CC4)C5=CC=C(C=C5)NC6=NC=C7C(=N6)N(C(=N7)NC8=CC=CC=C8)C9CCCN(C9)C(=O)C=C)O
InChIInChI=1S/C60H77N13O5S/c1-7-52(76)71-30-16-19-47(37-71)73-55-49(66-59(73)65-44-17-12-11-13-18-44)36-61-58(68-55)64-45-25-27-46(28-26-45)70-33-31-69(32-34-70)29-15-10-8-9-14-20-51(75)67-54(60(4,5)6)57(78)72-38-48(74)35-50(72)56(77)63-40(2)42-21-23-43(24-22-42)53-41(3)62-39-79-53/h7,11-13,17-18,21-28,36,39-40,47-48,50,54,74H,1,8-10,14-16,19-20,29-35,37-38H2,2-6H3,(H,63,77)(H,65,66)(H,67,75)(H,61,64,68)/t40-,47-,48+,50-,54+/m0/s1
InChIKeyRYXQXEGTLNBKEC-DKQRTKIFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC EGFR Degrader 3 Overview


PROTAC EGFR degrader 3 (CAS: 2768472-28-0) is a covalent heterobifunctional proteolysis-targeting chimera (PROTAC) that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to selectively degrade mutant epidermal growth factor receptor (EGFR) [1]. The compound incorporates an EGFR-binding warhead conjugated via a linker to a VHL ligand, enabling catalytic degradation rather than mere enzymatic inhibition [2]. Notably, PROTAC EGFR degrader 3 is structurally and pharmacologically distinct from "Gefitinib-based PROTAC 3" (CAS: 2230821-27-7), a common point of procurement confusion . The covalent binding modality of PROTAC EGFR degrader 3 distinguishes it from reversible EGFR-targeting PROTACs and directly impacts degradation kinetics, selectivity profile, and experimental utility [3].

Covalent warhead-based PROTAC for EGFR mutant degradation studies
VHL E3 ligase recruitment enables catalytic target turnover
Structurally distinct from reversible gefitinib-based PROTAC 3

PROTAC EGFR Degrader 3 Substitution Risks


Substitution among EGFR-targeting PROTACs is scientifically invalid due to substantial divergence in binding modality (covalent vs. reversible), mutant selectivity windows, degradation pathway engagement, and cell-type-specific potency [1]. PROTAC EGFR degrader 3 employs a covalent EGFR-binding warhead, whereas "Gefitinib-based PROTAC 3" uses the reversible inhibitor gefitinib, resulting in distinct target engagement kinetics and degradation efficiency [2]. Furthermore, quantitative head-to-head comparisons across mutant cell lines reveal up to 42-fold differences in DC50 values among PROTAC EGFR degrader 2, 3, 4, and 5 [3][4]. Critically, PROTAC EGFR degrader 3 uniquely engages the lysosomal degradation pathway in addition to proteasomal degradation—a mechanistic feature absent in several comparator compounds that fundamentally alters degradation persistence and potential off-target effects [5].

Binding modality mismatch

Covalent warhead vs. reversible gefitinib-based PROTAC alters degradation kinetics and target engagement persistence.

Mutant potency divergence

Up to 42-fold DC50 differences across EGFR PROTAC series may shift degradation profiles and experimental outcomes.

Degradation pathway engagement

Lysosomal pathway involvement is not uniformly present in comparator PROTACs, potentially impacting degradation persistence.

PROTAC EGFR Degrader 3 Differentiation Evidence


EGFR Del19 Degradation Potency Comparison

In HCC827 cells harboring EGFR exon 19 deletion (Del19), PROTAC EGFR degrader 3 demonstrates intermediate degradation potency among the degrader series, with distinct quantitative positioning relative to comparators [1]. This differentiation matters for researchers requiring defined degradation kinetics—neither the sub-nanomolar hyper-potency of degrader 4 nor the reduced potency of degrader 2.

EGFR Del19 Potency
Reported
Intermediate DC50 among series members (degrader 4: 0.51 nM; degrader 2: 36.51 nM)
Supports kinetic window selection for degradation studies
HCC827 Del19 cell assay; not a single reported value
EGFR Del19 DC50 comparison HCC827

H1975 Cell Activity (L858R/T790M Mutant)

PROTAC EGFR degrader 3 exhibits 'excellent cellular activity' and 'high selectivity' against H1975 cells (harboring EGFR L858R/T790M double mutation) [1]. In contrast, PROTAC EGFR degrader 4 displays a DC50 of 126 nM in EGFR L858R/T790M degradation, while showing sub-nanomolar potency (DC50 = 0.51 nM) against EGFR Del19 [2]. Gefitinib-based PROTAC 3 (reversible binder) reports DC50 = 22.3 nM in H3255 cells (L858R single mutant) but lacks data on L858R/T790M double-mutant activity .

L858R/T790M Activity
Reported
Excellent activity & high selectivity in H1975; degrader 4 DC50 = 126 nM (247-fold less than Del19)
Supports osimertinib-resistant mutant model selection
H1975 cells; cross-study comparison
H1975 L858R/T790M mutant selectivity

Covalent Binding Modality Advantage

PROTAC EGFR degrader 3 incorporates a covalent EGFR-binding fragment, whereas Gefitinib-based PROTAC 3 (CAS: 2230821-27-7) utilizes the reversible inhibitor gefitinib as its warhead [1]. In a direct comparative study, Zhao et al. demonstrated that covalent PROTACs exhibit superior degradation efficiency relative to reversible counterparts, with covalent binding enabling more sustained target engagement and enhanced degradation kinetics [2].

Covalent vs. Reversible
Head-to-head
Covalent warhead exhibits enhanced degradation efficiency over reversible gefitinib-based PROTAC (Zhao 2022)
Supports binding modality comparison studies
Qualitative study-level finding
covalent PROTAC reversible PROTAC target engagement

Lysosomal Degradation Pathway Engagement

PROTAC EGFR degrader 3 engages the lysosomal degradation pathway in addition to the canonical ubiquitin-proteasome system (UPS) for EGFR mutant clearance [1]. This dual-pathway engagement is explicitly documented for PROTAC EGFR degrader 3 but not uniformly reported across other EGFR PROTAC series members. For context, compounds 31 (MS9449) and 72 (MS9427) from a separate series were shown to degrade mutant EGFR through both UPS and autophagy/lysosome pathways [2].

Lysosomal Pathway
Class-level
Dual proteasomal + lysosomal degradation pathway engagement reported
Dual-pathway context for mechanism-focused studies
Not uniformly documented across series
lysosomal degradation autophagy degradation mechanism

PROTAC EGFR Degrader 3 Application Scenarios


Osimertinib-Resistant L858R/T790M Mutant Studies

PROTAC EGFR degrader 3 is validated for 'excellent cellular activity' and 'high selectivity' in H1975 cells harboring the L858R/T790M double mutation [1]. This model represents osimertinib-resistant NSCLC contexts. In contrast, PROTAC EGFR degrader 4 exhibits weak activity against this mutant (DC50 = 126 nM) despite sub-nanomolar Del19 potency, and Gefitinib-based PROTAC 3 lacks validated L858R/T790M activity data [2]. Researchers specifically investigating double-mutant EGFR biology should prioritize PROTAC EGFR degrader 3 over degrader 4 or reversible PROTACs.

Dual Proteasomal-Lysosomal Degradation Studies

PROTAC EGFR degrader 3 is mechanistically characterized as engaging the lysosomal pathway for EGFR mutant degradation, complementing the canonical ubiquitin-proteasome system [1]. This dual-pathway feature is explicitly documented for PROTAC EGFR degrader 3, making it a suitable tool compound for studies investigating the relative contributions of proteasomal versus lysosomal degradation to overall target depletion, or for experiments requiring pathway-specific inhibitor co-treatment designs (e.g., bafilomycin A1 vs. MG-132).

Covalent vs. Reversible PROTAC Comparisons

The covalent EGFR-binding warhead of PROTAC EGFR degrader 3 provides a defined comparator to reversible PROTACs such as Gefitinib-based PROTAC 3 [1]. Zhao et al. demonstrated that covalent PROTACs exhibit enhanced degradation efficiency relative to reversible counterparts [2]. Researchers conducting comparative mechanistic or pharmacological studies of binding modality effects on degradation kinetics, washout persistence, or ternary complex stability should select PROTAC EGFR degrader 3 as the covalent representative and Gefitinib-based PROTAC 3 as the reversible control.

EGFR Del19 Kinetic Window Studies

For researchers requiring defined intermediate degradation kinetics in EGFR Del19-expressing models, PROTAC EGFR degrader 3 occupies a distinct potency niche between the hyper-potent degrader 4 (DC50 = 0.51 nM) and the less potent degraders 2 and 5 (DC50 ~35-37 nM) [1]. This intermediate positioning enables experimental designs where neither maximal nor minimal degradation is desired—for example, studies of partial target depletion effects, dose-response curve shape analysis, or combination treatments requiring controlled degradation amplitude.

Application
Selection Property
Validation Focus
L858R/T790M mutant model studies
Validated activity in H1975 model
Mutant-selective degradation context
Dual degradation pathway research
Lysosomal pathway engagement reported
Pathway-specific inhibitor co-treatment design
Covalent vs. reversible binding modality comparison
Covalent warhead for sustained engagement
Degradation kinetics and washout studies
Intermediate degradation kinetics in Del19 models
Reported intermediate DC50 range
Controlled degradation amplitude design

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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